2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide
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Overview
Description
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide is a complex organic compound featuring a benzimidazole core linked to a pyrrolidinone ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidinone intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring is often prepared via cyclization reactions involving amines and carbonyl compounds.
Common reagents used in these steps include acetic anhydride, benzyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in anti-cancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-dipropylacetamide stands out due to its unique combination of a benzimidazole core and a pyrrolidinone ring, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-dipropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h5-13,21H,3-4,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRAXNPOIXTPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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